![molecular formula C21H20O11 B3037780 6-[(5,8-Dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 60092-34-4](/img/structure/B3037780.png)

6-[(5,8-Dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Overview

Description

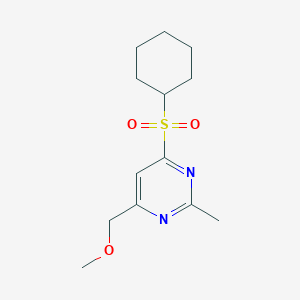

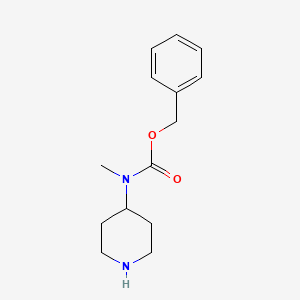

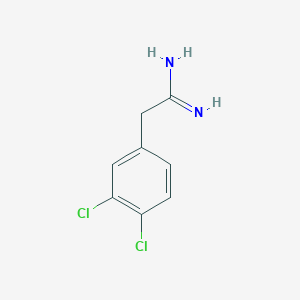

This compound is also known as Baicalin . It is a key flavonoid found in the roots of Scutellaria baicalensis . It is known to have different biological activities, such as anti-oxidative, anti-inflammatory, antitumor, and anti-apoptotic activities .

Molecular Structure Analysis

The molecular formula of this compound is C21H18O11 . It has a molecular weight of 446.36 . The structure contains a chromen-7-yl group attached to a glucopyranosiduronic acid group .Physical And Chemical Properties Analysis

Baicalin is a solid compound . It has a melting point of 202-205 °C . The compound shows optical activity with [α]20/D −85°, c = 1 in DMSO .Scientific Research Applications

Syntheses and Fluorescence Properties

- Benzo[c]coumarin carboxylic acids, including derivatives similar to the chemical , have been synthesized, with a focus on their fluorescence properties in both ethanol solution and the solid state. This indicates potential applications in fluorescence-based detection and imaging technologies (Shi, Liang, & Zhang, 2017).

Drug Precursor and Ligand Applications

- Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid have been explored for their utility as drug precursors or ligands, suggesting potential applications in pharmaceutical synthesis (Dotsenko et al., 2019).

Organic Framework Synthesis

- Research has been conducted on the synthesis of organic frameworks involving carboxylic acids, which could be relevant for materials science and molecular engineering (Kumar & Mishra, 2007).

Antimicrobial Activities

- Studies have synthesized compounds with structures related to our compound of interest and evaluated their antimicrobial activities against various bacteria, hinting at possible applications in antibacterial treatments (Sharma, Sharma, & Rane, 2004).

Antioxidant Properties

- Investigations into the antioxidant profiles of dihydroxy- and trihydroxyphenolic acids demonstrate the potential health-related applications of these compounds in combating oxidative stress (Siquet et al., 2006).

Novel Derivative Discoveries

- Novel octulosonic acid derivatives have been discovered in certain plants, showcasing the ongoing exploration and identification of new compounds in nature (Takenaka & Ono, 2003).

Electrophilic Synthesis Research

- The study of palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions provides insights into synthetic pathways that could be relevant for producing derivatives of the compound (Bacchi et al., 2005).

Safety and Hazards

Baicalin is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements associated with this compound are P264 - P270 - P301 + P312 - P501 . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various cellular targets, contributing to their biological activities .

Mode of Action

It’s known that such compounds can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including anti-oxidative, anti-inflammatory, antitumor, and anti-apoptotic activities .

properties

IUPAC Name |

6-[(5,8-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c22-9-6-11(8-4-2-1-3-5-8)30-18-13(9)10(23)7-12(14(18)24)31-21-17(27)15(25)16(26)19(32-21)20(28)29/h1-5,7,11,15-17,19,21,23-27H,6H2,(H,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBLPINSGDOGIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C(=CC(=C2O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(5,8-Dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N',N'-dimethyl-N-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B3037698.png)

![(E)-1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B3037706.png)

![(4Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene]-3-methyloxetan-2-one](/img/structure/B3037707.png)